molecular formula C8H12ClNO2 B6616418 2,5-Dimethoxyaniline hydrochloride CAS No. 62994-90-5

2,5-Dimethoxyaniline hydrochloride

Cat. No.: B6616418
CAS No.: 62994-90-5
M. Wt: 189.64 g/mol
InChI Key: NUBDEJZUYICQKU-UHFFFAOYSA-N
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Description

2,5-Dimethoxyaniline hydrochloride is a chemical compound derived from aniline, characterized by the presence of two methoxy groups at the 2 and 5 positions on the benzene ring. This compound is known for its applications in the synthesis of conducting polymers and its role in various electrochemical processes .

Preparation Methods

The preparation of 2,5-Dimethoxyaniline hydrochloride can be achieved through several synthetic routes. One common method involves the mechanochemical synthesis, which is a solvent-free process that yields high-quality nanostructured polymers. This method involves the use of mechanical forces to induce chemical reactions, resulting in high conductivity and good crystallinity . Another approach is the chemical oxidative polymerization, where 2,5-Dimethoxyaniline is polymerized using oxidizing agents such as hydrogen peroxide in the presence of hydrochloric acid .

Chemical Reactions Analysis

2,5-Dimethoxyaniline hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyaniline hydrochloride primarily involves its ability to undergo polymerization and form conducting polymers. These polymers exhibit high electrical conductivity due to the delocalization of electrons along the polymer chain. The compound’s interaction with oxidizing agents leads to the formation of charge carriers, which enhance its conductivity .

Comparison with Similar Compounds

2,5-Dimethoxyaniline hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its high conductivity and suitability for electrochemical applications.

Properties

IUPAC Name

2,5-dimethoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBDEJZUYICQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62994-90-5
Record name NSC51764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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